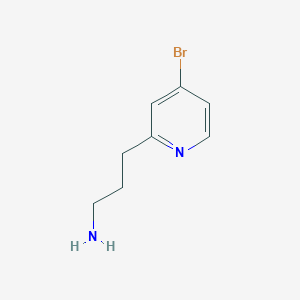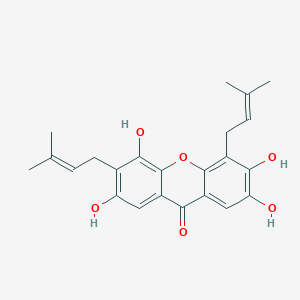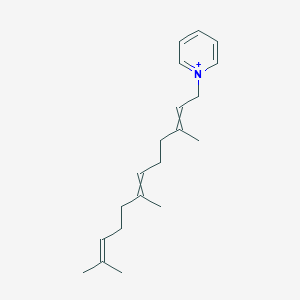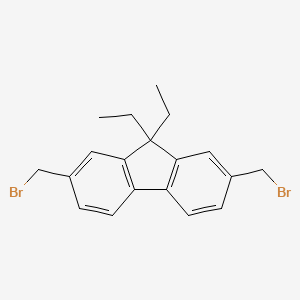
3-(4-Bromo-pyridin-2-YL)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-pyridin-2-YL)-propylamine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position of the pyridine ring and a propylamine group at the 3-position makes this compound unique and valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-pyridin-2-YL)-propylamine typically involves the bromination of pyridine derivatives followed by the introduction of the propylamine group. One common method involves the reaction of 4-bromopyridine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-pyridin-2-YL)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Pyridine derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromo-pyridin-2-YL)-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-pyridin-2-YL)-propylamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the propylamine group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-methyl-2-pyridinamine: Similar structure but with a methyl group instead of a propylamine group.
1-(4-Bromo-pyridin-2-yl)ethanone: Contains an ethanone group instead of a propylamine group.
(4-Bromopyridin-2-yl)methanol: Features a methanol group instead of a propylamine group.
Uniqueness
3-(4-Bromo-pyridin-2-YL)-propylamine is unique due to the presence of both a bromine atom and a propylamine group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
1060808-85-6 |
|---|---|
Formule moléculaire |
C8H11BrN2 |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
3-(4-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2 |
Clé InChI |
BOGOIQLNGJBLBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Br)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)


![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)


![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

